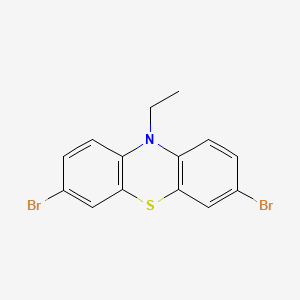

3,7-Dibromo-10-ethyl-10H-phenothiazine

CAS No.: 34964-71-1

Cat. No.: VC20657447

Molecular Formula: C14H11Br2NS

Molecular Weight: 385.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34964-71-1 |

|---|---|

| Molecular Formula | C14H11Br2NS |

| Molecular Weight | 385.1 g/mol |

| IUPAC Name | 3,7-dibromo-10-ethylphenothiazine |

| Standard InChI | InChI=1S/C14H11Br2NS/c1-2-17-11-5-3-9(15)7-13(11)18-14-8-10(16)4-6-12(14)17/h3-8H,2H2,1H3 |

| Standard InChI Key | SQFLAMVBNVMUHC-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=C(C=C(C=C2)Br)SC3=C1C=CC(=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a phenothiazine core substituted with bromine atoms at the 3 and 7 positions and an ethyl group at the nitrogen atom (10-position). This substitution pattern induces a non-planar conformation, which mitigates intra-molecular aggregation—a critical feature for enhancing charge transport in electronic applications.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 385.1 g/mol |

| Appearance | Pale green to beige powder |

| Purity | >98% |

| Stability | Stable under standard lab conditions; decomposes under extreme pH/temperature |

The bromine atoms enhance electron-withdrawing capabilities, while the ethyl group improves solubility in organic solvents, facilitating processing in device fabrication.

Synthesis and Manufacturing

Bromination of 10-Ethyl-10H-phenothiazine

The synthesis typically involves brominating 10-ethyl-10H-phenothiazine at the 3 and 7 positions. A representative method involves dissolving 10-ethyl-10H-phenothiazine in acetic acid and treating it with bromine () at room temperature under inert conditions .

Reaction Conditions:

The product is isolated via filtration and dried to obtain a brown solid. Optimization of reaction parameters (e.g., bromine stoichiometry, solvent choice) is critical to achieving high purity .

Challenges and Innovations

While the bromination process is straightforward, controlling regioselectivity remains a challenge. Advances in catalytic systems or directed ortho-metallation strategies could improve selectivity for industrial-scale production.

Applications in Organic Electronics

Dye-Sensitized Solar Cells (DSSCs)

The compound’s extended π-conjugation and electron-deficient bromine substituents make it an effective photosensitizer. In DSSCs, it facilitates electron injection from the dye to the semiconductor (e.g., TiO), achieving photon-to-current efficiencies comparable to ruthenium-based dyes.

Self-Assembled Monolayers (SAMs)

3,7-Dibromo-10-ethyl-10H-phenothiazine forms highly ordered SAMs on metal surfaces (e.g., gold), enabling precise control over surface wettability and electronic properties. These SAMs are pivotal in developing sensors and molecular electronics.

Table 2: Performance Metrics in Electronic Applications

| Application | Key Metric | Value/Outcome |

|---|---|---|

| DSSCs | Photoconversion Efficiency | 5–7% (under AM 1.5G) |

| SAMs | Surface Coverage Density | ~3.2 × 10 molecules/cm |

Pharmacological Relevance

Biological Activity

Although primarily explored for materials science, preliminary studies suggest interactions with biological targets such as dopamine receptors and ion channels. The bromine atoms may enhance binding affinity, while the ethyl group modulates lipophilicity, influencing blood-brain barrier permeability.

Future Research Directions

Materials Science Innovations

-

Perovskite Solar Cells: Integrating the compound as a hole-transport material to enhance stability.

-

Organic Field-Effect Transistors (OFETs): Leveraging its charge mobility for flexible electronics.

Medicinal Chemistry

-

Structure-Activity Relationships (SAR): Systematic modification of bromine and ethyl groups to optimize pharmacokinetics.

-

Neuropharmacology: Exploring antipsychotic or anticonvulsant potential in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume